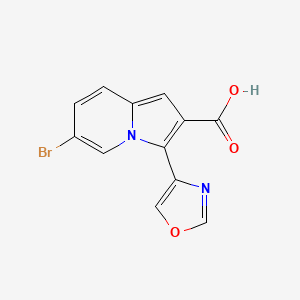
6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid is a complex organic compound characterized by the presence of a bromine atom, an oxazole ring, and an indolizine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the bromination of an indolizine precursor, followed by the introduction of the oxazole ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromoindolizine-2-carboxylic acid: Lacks the oxazole ring, making it less versatile in certain applications.
3-(Oxazol-4-yl)indolizine-2-carboxylic acid: Does not contain the bromine atom, which may affect its reactivity and biological activity.
Uniqueness
6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid stands out due to the combination of the bromine atom, oxazole ring, and indolizine core. This unique structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H7BrN2O3 |
|---|---|
Poids moléculaire |
307.10 g/mol |
Nom IUPAC |
6-bromo-3-(1,3-oxazol-4-yl)indolizine-2-carboxylic acid |
InChI |
InChI=1S/C12H7BrN2O3/c13-7-1-2-8-3-9(12(16)17)11(15(8)4-7)10-5-18-6-14-10/h1-6H,(H,16,17) |
Clé InChI |
CBLSYNRMMUZXNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN2C1=CC(=C2C3=COC=N3)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid](/img/structure/B13087230.png)

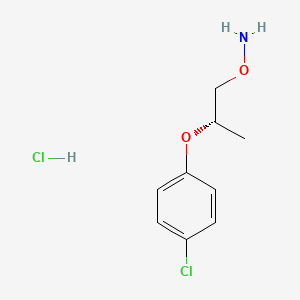
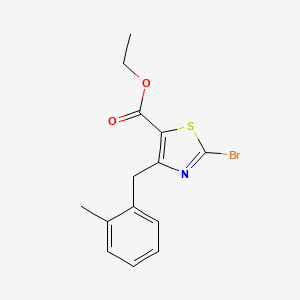
![Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)propyl)carbamate](/img/structure/B13087242.png)

![Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13087252.png)
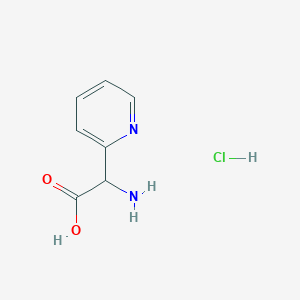


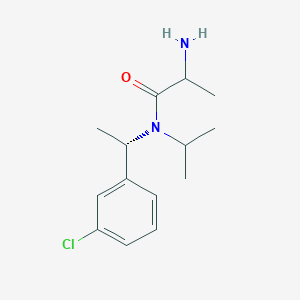
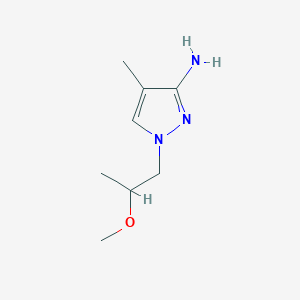
![Methyl 3'-(acetylamino)[1,1'-biphenyl]-4-carboxylate](/img/structure/B13087295.png)

